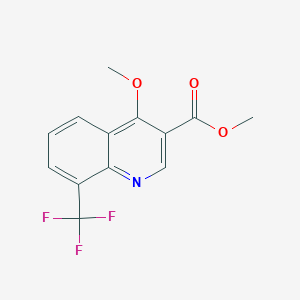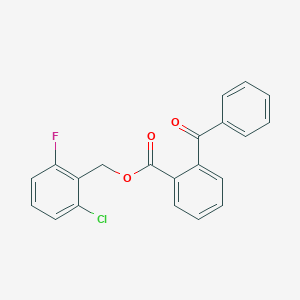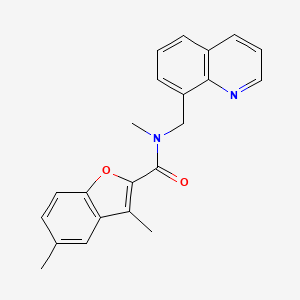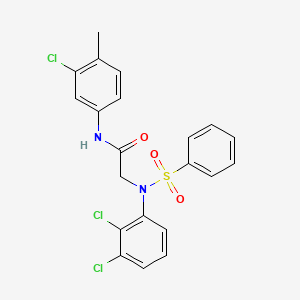
methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinolinecarboxylates, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes, such as kinases and phosphodiesterases, which are involved in various cellular processes. Additionally, the compound may interact with DNA and inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
Methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
Methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Additionally, the compound exhibits a wide range of pharmacological activities, making it a versatile tool for drug discovery and development. However, the compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, making it difficult to store for extended periods. Additionally, the compound may exhibit off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate. One potential direction is the further investigation of its anti-inflammatory activity, which may have applications in the treatment of various inflammatory diseases. Additionally, the compound may be further studied for its potential as an antimicrobial agent, particularly against antibiotic-resistant strains. Another potential direction is the investigation of the compound's activity against specific targets, such as kinases and phosphodiesterases, which may have applications in the treatment of various diseases, including cancer. Finally, the compound may be further modified to improve its stability and reduce off-target effects, making it a more effective tool for drug discovery and development.
Conclusion
Methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate is a versatile compound that has potential applications in drug discovery and development. It exhibits a wide range of pharmacological activities and has been studied extensively for its anti-inflammatory, antitumor, and antimicrobial properties. While the compound has some limitations for lab experiments, it has several advantages, including its ease of synthesis and versatility. There are several future directions for the study of methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate, including further investigation of its anti-inflammatory and antimicrobial activities and its activity against specific targets.
Synthesis Methods
Methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate can be synthesized using various methods, including the Pfitzinger reaction and the Gewald reaction. The Pfitzinger reaction involves the reaction of an arylamine with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst. The Gewald reaction involves the reaction of a thiocarbonyl compound with an α,β-unsaturated ketone in the presence of a base. Both methods yield methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate as the final product.
Scientific Research Applications
Methyl 4-methoxy-8-(trifluoromethyl)-3-quinolinecarboxylate has been studied extensively for its potential applications in drug discovery and development. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The compound has been screened for its activity against various targets, including kinases, phosphodiesterases, and histone deacetylases.
properties
IUPAC Name |
methyl 4-methoxy-8-(trifluoromethyl)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-19-11-7-4-3-5-9(13(14,15)16)10(7)17-6-8(11)12(18)20-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHKTMRPZIWGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-fluoro-5-methoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6038900.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B6038927.png)
![3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde [4-[(5-chloro-2-methoxyphenyl)amino]-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6038935.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(1H-imidazol-1-yl)acetamide](/img/structure/B6038951.png)


![2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B6038966.png)
![{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6038971.png)
![2-[(6-bromo-2-cyclopropyl-4-quinolinyl)carbonyl]-N-methylhydrazinecarbothioamide](/img/structure/B6038978.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B6038979.png)
![6-ethyl-3-isobutyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6038984.png)
![N-(2,4-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6038987.png)